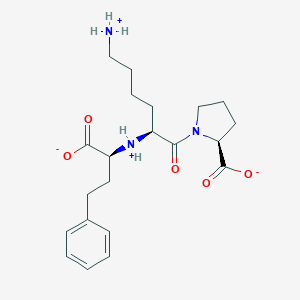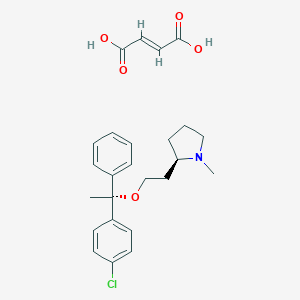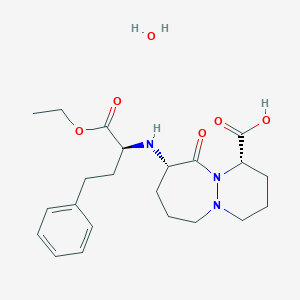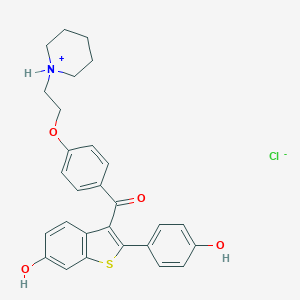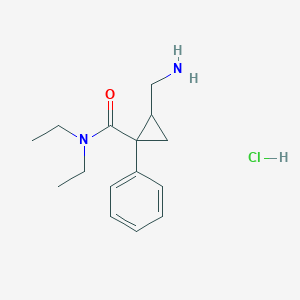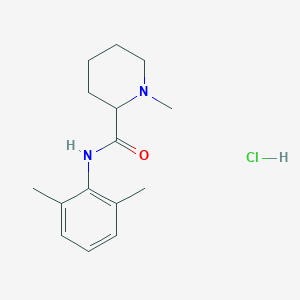
Mepivacaine hydrochloride
概要
説明
メピバカイン塩酸塩は、ブピバカインと化学的に関連していますが、リドカインと薬理学的に関連する局所麻酔薬です。 主に局所浸潤、末梢神経ブロック法、硬膜外ブロックおよび尾骨ブロックを含む中枢神経ブロック法による局所または区域麻酔に使用されます 。 メピバカイン塩酸塩は、大量に投与した場合にのみ局所的に効果を発揮するため、この経路では使用しないでください .
科学的研究の応用
Mepivacaine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of local anesthetics and their interactions with biological membranes.
Biology: Mepivacaine is used in studies of nerve conduction and the effects of local anesthetics on ion channels.
Medicine: It is widely used in clinical settings for local and regional anesthesia, particularly in dental procedures and minor surgeries
作用機序
メピバカイン塩酸塩は、神経インパルスを開始および伝導するのを阻害することで、その効果を発揮します。 これは、細胞膜を通るナトリウムイオンの流入を阻害することで行われ、これにより、活動電位伝播とそれに続く神経機能に必要な脱分極が阻止されます 。 ナトリウムチャネルでのブロックは可逆的であり、薬物が軸索から拡散すると、ナトリウムチャネルの機能が回復し、神経伝播が再開されます .
Safety and Hazards
Mepivacaine should be used with caution. It may cause drowsiness, confusion, excitability, nervousness, drop in blood pressure, fatigue, bluish discoloration of fingernails, lips, or skin, and difficulties in breathing . It is recommended to wear personal protective equipment, avoid contact with skin, eyes, and clothing, do not ingest, and do not breathe dust .
生化学分析
Biochemical Properties
Mepivacaine Hydrochloride works by blocking the generation and conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential .
Cellular Effects
This compound stabilizes the neuronal membrane and prevents the initiation and transmission of nerve impulses, thereby effecting local anesthesia . It has been shown to reduce calcium transients in isolated murine ventricular cardiomyocytes .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding selectively to the intracellular surface of sodium channels to block influx of sodium into the axon . As a result, depolarization necessary for action potential propagation and subsequent nerve function is prevented .
Temporal Effects in Laboratory Settings
This compound is rapidly metabolized, with only a small percentage of the anesthetic (5 percent to 10 percent) being excreted unchanged in the urine . The progression of anesthesia is related to the diameter, myelination, and conduction velocity of affected nerve fibers .
Dosage Effects in Animal Models
In animal models, the common therapeutic doses of this compound range from 20 to 160 mg/animal . The effects of this compound vary with different dosages, and toxic or adverse effects may occur at high doses .
Metabolic Pathways
This compound is primarily metabolized via N-demethylation, hydroxylation, and glucuronidation . About 90% to 95% of the drug is excreted as metabolites in the urine .
Transport and Distribution
It is known that this compound is approximately 75% bound to plasma proteins .
Subcellular Localization
As a local anesthetic, it is known to act on the cell membrane of nerve axons .
準備方法
メピバカイン塩酸塩は、一連の化学反応によって合成されます。合成経路は通常、2,6-ジメチルアニリンとクロロアセチルクロリドを反応させて2,6-ジメチルフェニルクロロアセテートを形成することから始まります。この中間体は、次にメチルアミンと反応させて、N-(2,6-ジメチルフェニル)-1-メチル-2-ピペリジンカルボキサミドを生成し、これはメピバカインの塩基形です。 最後のステップでは、この塩基を塩酸と反応させて、塩酸塩に変換します .
化学反応の分析
メピバカイン塩酸塩は、以下を含むいくつかの種類の化学反応を受けます。
酸化: メピバカインは、酸化されてさまざまな代謝産物を形成する可能性があります。
還元: 還元反応はあまり一般的ではありませんが、特定の条件下で起こる可能性があります。
置換: メピバカインは、特に強力な求核剤の存在下で、置換反応を受ける可能性があります。
加水分解: メピバカインのアミド結合は、酸性または塩基性条件下で加水分解されて、対応するカルボン酸とアミンを形成する可能性があります
これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、メトキシドナトリウムなどの求核剤などがあります。 これらの反応から生成される主な生成物には、さまざまな代謝産物と分解産物が含まれます .
科学研究への応用
メピバカイン塩酸塩は、幅広い科学研究に応用されています。
化学: 局所麻酔薬とその生物膜との相互作用に関する研究のモデル化合物として使用されます。
生物学: メピバカインは、神経伝導と局所麻酔薬がイオンチャネルに及ぼす影響に関する研究に使用されています。
類似化合物との比較
メピバカイン塩酸塩は、リドカイン、ブピバカイン、ロピバカインなどの他の局所麻酔薬に似ています。その中には、いくつかの独自の特性があります。
これらの違いにより、メピバカイン塩酸塩は、独自の特性が有利に働く特定の臨床用途にとって価値のある選択肢となっています。
特性
IUPAC Name |
N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3;/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETIMRUQNCDCQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
96-88-8 (Parent) | |
| Record name | Mepivacaine hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001722629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4031566 | |
| Record name | Mepivicaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4031566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855956 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1722-62-9 | |
| Record name | Mepivacaine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1722-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mepivacaine hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001722629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mepivacaine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758674 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-methyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Mepivicaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4031566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mepivacaine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.476 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2,6-Dimethylphenyl)-1-methyl-2-piperidinecarboxamid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEPIVACAINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VFX2L7EM5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does mepivacaine hydrochloride exert its anesthetic effect?
A1: this compound is a local anesthetic that works by reversibly binding to specific sodium ion channels on neuronal cell membranes. [] This binding inhibits the influx of sodium ions, which are essential for nerve impulse conduction. [] By blocking these channels, this compound effectively prevents the transmission of pain signals to the brain, leading to a loss of sensation in the targeted area. [, ]
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C15H22N2O•HCl, and its molecular weight is 282.81 g/mol. []
Q3: Are there any specific spectroscopic techniques used to characterize this compound?
A3: Yes, several analytical methods are employed to characterize and quantify this compound. High-performance liquid chromatography (HPLC) is a commonly used technique. [, ]
Q4: What is known about the stability of this compound under different conditions?
A4: Research has explored the stability of this compound under various stress conditions. Studies have investigated its degradation profile under acidic, alkaline, thermal, and oxidative conditions using stability-indicating HPLC methods. [] This research helps determine the appropriate storage conditions and shelf life of this compound formulations.
Q5: What factors influence the pharmacokinetics of this compound?
A5: Several factors can influence the pharmacokinetics of this compound, including:
- Route of Administration: The route of administration significantly affects mepivacaine's pharmacokinetic profile. For instance, epidural administration in pregnant women leads to rapid transfer across the placenta, with mepivacaine detectable in both maternal and umbilical cord blood. []
- Presence of Vasoconstrictors: Studies in diabetic patients indicated that the presence of a vasoconstrictor (levonordefrin) in the mepivacaine formulation led to statistically significant higher blood glucose levels compared to mepivacaine without a vasoconstrictor. []
Q6: Has the efficacy of this compound been evaluated in preclinical models?
A7: Yes, this compound has been studied in various animal models to assess its efficacy and safety. For instance, a study in horses with experimentally induced synovitis examined the analgesic and anti-inflammatory effects of intra-articular this compound. [] The results provided insights into its therapeutic potential in managing joint inflammation and pain in horses.
Q7: What are the potential toxic effects of this compound?
A8: While generally considered safe for its intended use, this compound, like other local anesthetics, can cause adverse effects if high systemic concentrations are reached. [, ] Studies have explored the potential for testicular damage in rats following this compound administration, highlighting the importance of careful dosing and administration. [, ]
Q8: Have there been efforts to develop novel drug delivery systems for this compound?
A8: Yes, researchers have explored innovative drug delivery strategies for this compound to enhance its therapeutic benefits. This includes the development of:
- Thermoreversible Gels: These gels offer a promising approach for sustained release and localized delivery of this compound. [, ] This delivery method is particularly beneficial for periodontal anesthesia, as it eliminates the need for needle injection and improves patient comfort.
- Intracervical Administration: Intracervical injection of this compound has been investigated as a method for providing effective pain relief during hysteroscopy. [, ]
Q9: What are some common analytical methods used for the determination of this compound?
A9: Various analytical methods are employed for the quantification of this compound in different matrices, including:
- Potentiometric Titration: This method utilizes a modified carbon paste ion-selective electrode for the determination of this compound in pharmaceutical preparations and biological fluids. []
- Reverse Phase HPLC: This widely used technique offers a simple, precise, rapid, and accurate approach for estimating this compound in injections. []
Q10: Are there alternative local anesthetics available for dental and medical procedures?
A10: Yes, several other local anesthetics are available, each with its own unique characteristics:
Q11: When was this compound first introduced as a local anesthetic?
A12: this compound emerged as a promising local anesthetic agent in the 1960s. Its rapid adoption stemmed from its favorable attributes, including a relatively long duration of action without the need for vasoconstrictors, enhanced potency compared to procaine, and reduced toxicity compared to lidocaine. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




